molecular formula C5H7NO3 B146873 N-Acryloylglycine CAS No. 24599-25-5

N-Acryloylglycine

Cat. No.: B146873
CAS No.: 24599-25-5
M. Wt: 129.11 g/mol
InChI Key: LZCXCXDOGAEFQX-UHFFFAOYSA-N
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Description

N-Acryloylglycine (NAG) is a small molecule with a wide range of applications in scientific research. It is a synthetic compound that is used to study the biochemical and physiological effects of a variety of biological systems. NAG is a versatile compound that can be used in a variety of experiments and can be synthesized in different ways. In

Scientific Research Applications

1. Incorporation of Microorganisms into Poly(N-acryloylglycine) Matrices

Poly(this compound) matrices have been designed to incorporate microorganisms like Pseudomonas species, preserving their biological activity. These matrices show properties compatible with the incorporation of biomolecules, making them useful for innovative biological applications (Ringeard et al., 2013).

2. Synthesis and Swelling Characteristics of Poly(this compound) Hydrogels

Poly(this compound)(PAcGly) hydrogels exhibit significant pH sensitivity and reversible swelling-deswelling properties. These hydrogels change in appearance and elasticity based on the composition, showing potential for various applications in pH-sensitive environments (Wang Jin-tang, 2009).

3. Properties of Poly(this compound) in Aqueous Solution

Studies have shown that poly(this compound) in aqueous solutions demonstrates varying basicity and enthalpy changes upon protonation, indicating potential for diverse applications in aqueous systems (Barbucci et al., 1989).

4. Thermoresponse of N-Ester-Substituted Polyacrylamides

N-ester-substituted polyacrylamides, including poly(this compound), exhibit varying lower critical solution temperatures (LCST) depending on the structure of the N-ester-substitutes. These materials are useful for applications requiring temperature-sensitive polymers (Chen et al., 2016).

5. Controlled Drug Delivery with Poly(this compound)-Chitosan Hydrogels

Biodegradable pH- and thermal-responsive interpenetrating polymer network hydrogels made of this compound and chitosan show promise in controlled drug delivery, with adjustable swelling characteristics at different temperatures and pH levels (El-Sherbiny et al., 2005).

Mechanism of Action

Target of Action

N-Acryloylglycine, also known as acryloylglycine, is a type of acylglycine . Acylglycines are produced through the action of glycine N-acyltransferase (EC 2.3.1.13), an enzyme that catalyzes the chemical reaction . The primary target of this compound is the immune and biological systems involved in wound healing .

Mode of Action

This compound interacts with its targets by modulating the immune and biological systems. It is used to develop polymeric nanoparticles (PNAG NPs) that have anti-inflammatory activities . These nanoparticles can execute rapid coordination between cell proliferation and migration, anti-inflammatory actions, and simultaneous regeneration of skin tissues .

Biochemical Pathways

The biochemical pathways affected by this compound involve the immune response and inflammation. The compound influences the levels of TNF-α and IL6, which are key players in the inflammatory response . The increased level of IGF-1 could be correlated with the increase in angiogenesis, which subsequently leads to an increase in wound healing efficiency .

Pharmacokinetics

It is known that the compound is used to synthesize nanoparticles that are approximately 35 nm in size . These nanoparticles are biocompatible, hemocompatible, and can enhance cell proliferation and migration .

Result of Action

The result of this compound’s action is a significant improvement in wound healing efficiency. In vivo assessments have shown that the wound healing efficiency of PNAG NPs is approximately 31% higher than that of the control group . This is achieved through the compound’s ability to coordinate cell proliferation and migration, reduce inflammation, and promote the regeneration of skin tissues .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the compound’s efficacy in wound healing is affected by conditions that impair the wound healing mechanism, such as diabetes, malnutrition, infections, and secondary trauma . Despite these challenges, this compound has shown potential in addressing wound healing challenges and serving as a material for regenerative purposes .

Safety and Hazards

According to the safety data sheet, N-Acryloylglycine is to be used only for scientific research and development and not for use in humans or animals . It may form combustible dust concentrations in air .

Properties

IUPAC Name

2-(prop-2-enoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-2-4(7)6-3-5(8)9/h2H,1,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZCXCXDOGAEFQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30602-14-3
Record name Glycine, N-(1-oxo-2-propen-1-yl)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30602-14-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50865161
Record name N-Prop-2-enoylglycine
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Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acryloylglycine
Source Human Metabolome Database (HMDB)
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CAS No.

24599-25-5
Record name Acryloylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24599-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Aminopropenal acetic acid
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Record name NSC288735
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Record name 1-Aminopropenal acetic acid
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Record name N-Acryloylglycine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001843
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

100 g of 25 wt % polyacrylic acid aqueous solution and 2.5 g of N-carboxy methyl acrylamide were polymerized at 60° C. for 3 hours for partial crosslinking. Potassium hydroxide was added to neutralize the pH value to 7.0 and 40 g of T-P400(polymer of triol and propylene oxide, Union Carbide Co., U.S.A.) and 1 g of sodium 2-pyrrolidone-5-carboxylate were added. Deionized water was then added to the resultant product to adjust the solid content thereof to 35 wt %. The viscosity of the resultant solution was measured as 5500 to 6000 cps(30° C.). The resulting product was tested according to the procedures set forth in Example 1, and the test results are listed in Table 1.
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triol
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Synthesis routes and methods II

Procedure details

100 g of 25 wt % polyacrylic acid aqueous solution (viscosity 8000-12000 cps, 30 ° C.) and 3 g of N-carboxy methyl acrylamide were polymerized at 70° C. for 3 hours for partial crosslinking. Sodium hydroxide was added to neutralize the pH value to 7.0 and 20 g of poly(ether alcohol)(GEP-2800, Dow Chemical Co., U.S.A.) and 1.5 g of sodium 2-pyrrolidone-5-carboxylate were added. Deionized water was then added to the resulting product to adjust the solid content thereof to 35 wt %. The viscosity of the resultant solution was measured as 6000 to 6500 cps(30° C.). The resulting product was tested according to the procedures as set forth in Example 1 and the test results are listed in Table 1.
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poly(ether alcohol)
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Synthesis routes and methods III

Procedure details

7.5 g (0.1 mol) mol) glycine was dissolved in 100 ml 2 N NaOH. The solution was cooled to 0° C. and 10.8 g (0.12 mol) acryloyl chloride was added dropwise over 45 minutes, while the temperature was kept below 10° C. The reaction was allowed to continue for one hour at 10° C. The reaction mixture was extracted 2 times with 50 ml tert. butyl methyl ether. The pH was adjusted to pH=3, using a concentrated hydrochloric acid solution and the reaction mixture was saturated with sodium chloride. The mixture was extracted 5 times with 100 ml n.-pentanol. The pooled n.-pentanol fractions were dried over Na2SO4 and evaporated under reduced pressure, after addition of a small fraction BHT as stabilizer. 4.2 g (32.5%) of N-acryloyl-glycine was isolated (m.p. 124-126° C.). N-acryloyl-glycine is Comparative Monomer 5 (see below).
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Yield
32.5%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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